molecular formula C₁₉H₂₁OP B1141932 (E,E)-2,4-Heptadienyldiphenylphosphine Oxide CAS No. 91575-92-7

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

Cat. No. B1141932
CAS RN: 91575-92-7
M. Wt: 296.34
InChI Key:
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Description

Synthesis Analysis

The synthesis of related phosphine oxides involves various strategies, including lithiated β-hydroxy alkyldiphenylphosphine oxides reacting with aldehydes, leading to (E,E)- and (E,Z)-hepta-2,4-dien-1-ols through Horner–Wittig reactions and allylic rearrangement catalyzed by Pd(II) (Clayden & Warren, 1994). Another method involves the copper-catalyzed decarboxylative C-P cross-coupling, demonstrating a route to (E)-alkenylphosphine oxides (Hu, Gao, & Zhao, 2014).

Molecular Structure Analysis

The crystal structure of a related phosphine oxide compound was elucidated, showcasing nonplanar geometry and significant dihedral angles between phenyl rings, providing insights into the steric and electronic influences on its reactivity (Yao, 2002).

Chemical Reactions and Properties

Phosphine oxides participate in various chemical reactions, including photoinduced coupling reactions with interelement compounds to produce thio- or selenophosphinates (Sato et al., 2017), and base-mediated cyclization reactions leading to fluorescent benzo[b]phosphole oxides (Sanji et al., 2008).

Physical Properties Analysis

Studies on phosphine oxides provide insights into their physical properties, such as aggregation motifs and liquid crystalline phases, which are influenced by molecular structure and intermolecular interactions (Akazome et al., 2000; Hatano & Kato, 2006).

Chemical Properties Analysis

The chemical properties of phosphine oxides, including reactivity patterns and transformations, are well-documented. For example, the neighboring group participation of phosphine oxide functionality enables regio- and stereoselective iodohydroxylation of 1,2-allenylic diphenyl phosphine oxides (Guo et al., 2008).

Scientific Research Applications

  • Synthesis of Fecapentaene Derivatives : (E,E)-2,4-Heptadienyldiphenylphosphine oxide has been used in the synthesis of fecapentaene derivatives, a process involving exchange with deuterium or tritium water and subsequent condensations (Kassaee & Kingston, 1987).

  • Additions to Aldehydes and Allylic Transpositions : The compound has applications in reactions with aldehydes and in allylic transpositions. These processes aid in synthesizing O-protected hepta-2,4-dien-1-ols and phosphine oxides with remote stereochemistry (Clayden & Warren, 1994).

  • Photoinduced Coupling Reactions : It's used in photoinduced coupling reactions with interelement compounds, showing potential in the synthesis of thio- or selenophosphinates (Sato et al., 2017).

  • Synthesis of Unsaturated Carboxylic Acids : The Horner-Wittig reaction using alkyl(diphenyl)phosphine oxides, including (E,E)-2,4-Heptadienyldiphenylphosphine oxide, has been utilized to synthesize pure E or Z isomers of unsaturated acids (Levin & Warren, 1988).

  • Synthesis of Unsaturated Alcohols : This compound is instrumental in synthesizing single isomers of unsaturated alcohols through the Horner–Wittig reaction, showing selectivity in producing E- or Z-alkenols (Ayrey et al., 1992).

  • Anticancer Drug Synthesis : The compound has been used in synthesizing E-combretastatin A-4, a trans stilbene, and Zcombretastatin A-4, an anticancer drug, through the Horner–Wittig reaction and hydroboration/protonation (Lawrence et al., 1999).

properties

IUPAC Name

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPNYAAYIKMMRT-ZDHPXMGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

Citations

For This Compound
3
Citations
MZ Kassaee, DGI Kingston - Journal of Labelled Compounds …, 1987 - Wiley Online Library
The title compounds (6 and 9) were prepared by exchange of the α‐protons of (E,E)‐2,4,‐heptadienyldiphenylphosphine oxide (2) with either 2 H 2 O or 3 H 2 O, followed by …
MZ Kassaee, DGI Kingston - J. Labelled Compd. Radiopharm.;(United …, 1987 - osti.gov
The title compounds were prepared by exchange of the ..cap alpha..-protons of (E,E)-2,4,-heptadienyldiphenylphosphine oxide with either /sup 2/H/sub 2/O or /sup 3/H/sub 2/O, followed …
Number of citations: 0 www.osti.gov
RE Zipkin - 1984 - search.proquest.com
A short and efficient synthesis of fecapentaene-12 is described. The route makes use of a novel alkylation of potassium glutaconate which could serve in the synthesis of other enolether …
Number of citations: 2 search.proquest.com

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